molecular formula C14H14Cl2N2O2 B2751091 (5,7-dichloroquinolin-8-yl) N,N-diethylcarbamate CAS No. 441314-98-3

(5,7-dichloroquinolin-8-yl) N,N-diethylcarbamate

Cat. No. B2751091
M. Wt: 313.18
InChI Key: IBTIFIIMNHAECJ-UHFFFAOYSA-N
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Description

“(5,7-dichloroquinolin-8-yl) N,N-diethylcarbamate” is a chemical compound with the molecular formula C14H14Cl2N2O2 and a molecular weight of 313.181.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “(5,7-dichloroquinolin-8-yl) N,N-diethylcarbamate”.



Molecular Structure Analysis

The molecular structure of “(5,7-dichloroquinolin-8-yl) N,N-diethylcarbamate” is based on its molecular formula, C14H14Cl2N2O21. However, I couldn’t find detailed information on its structural analysis.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “(5,7-dichloroquinolin-8-yl) N,N-diethylcarbamate”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “(5,7-dichloroquinolin-8-yl) N,N-diethylcarbamate” are not available in the search results.


Scientific Research Applications

Anti-corrosion Applications

  • 8-Hydroxyquinoline derivatives have been explored for their anti-corrosion properties in acidic mediums. These compounds demonstrate high efficiency in protecting mild steel surfaces against corrosion, with effectiveness reaching up to 90% for certain derivatives. The studies reveal that these compounds act as cathodic inhibitors and form protective layers on metal surfaces through adsorption. The inhibition efficiency correlates with their electronic properties and adsorption configurations, as determined by electrochemical techniques and computational methods including Density Functional Theory (DFT) and molecular dynamics simulations (Douche et al., 2020).

Antimicrobial and Antiviral Activities

  • Certain 7-chloro-4-aminoquinoline derivatives have shown potent anti-malarial and anti-viral properties against Plasmodium falciparum strains and viruses including influenza A and SARS-CoV-2. These compounds, through structural functionalization, exhibit significant anti-infectious effects, opening avenues for drug discovery aimed at treating malaria and viral co-infections (Mizuta et al., 2023).

Antitubercular and Antileishmanial Agents

  • Synthesis of 4-aminoquinoline analogues and their platinum(II) complexes have been explored for their antileishmanial and antitubercular activities. Certain compounds in this category exhibit promising activities against Mycobacterium tuberculosis, with potencies comparable to first and second-line drugs used in tuberculosis treatment. One compound specifically showed significant activity against Leishmania chagasi, highlighting the potential for developing novel antitubercular and antileishmanial agents (Carmo et al., 2011).

Metal Ion Sensing and Chemosensors

  • The 8-hydroxyquinoline framework has been utilized to develop chemosensors for detecting metal ions such as Mg2+, Zn2+, and Co2+ in dual-channel modes. These chemosensors exhibit selectivity and sensitivity towards specific metal ions, demonstrating potential applications in environmental monitoring and biomedical diagnostics (Li et al., 2014).

Copper(II) Binding for Therapeutic Applications

  • Research into the solution chemistry of Copper(II) binding to substituted 8-hydroxyquinolines has provided insight into their potential therapeutic applications, especially in treating neurological diseases like Alzheimer's and Huntington's. These studies offer a foundation for understanding the metal-binding properties of such compounds and their implications in disease treatment (Summers et al., 2020).

Safety And Hazards

I couldn’t find specific safety and hazard information for “(5,7-dichloroquinolin-8-yl) N,N-diethylcarbamate”.


Future Directions

The future directions of research and applications involving “(5,7-dichloroquinolin-8-yl) N,N-diethylcarbamate” are not available in the search results.


properties

IUPAC Name

(5,7-dichloroquinolin-8-yl) N,N-diethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O2/c1-3-18(4-2)14(19)20-13-11(16)8-10(15)9-6-5-7-17-12(9)13/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTIFIIMNHAECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=C(C=C(C2=C1N=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5,7-dichloroquinolin-8-yl) N,N-diethylcarbamate

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